N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2OS/c27-23(17-11-3-7-14-6-1-2-10-16(14)17)26-24-25-21-18-12-4-8-15-9-5-13-19(20(15)18)22(21)28-24/h1-13H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTLMSWQPUPELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate, catalyzed by ferric hydrogensulfate in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green and recyclable catalysts, such as Fe3O4 nanoparticles, can enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide can undergo various chemical reactions, including:
Substitution: The thiazole ring in the compound can undergo electrophilic and nucleophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in DMF.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can lead to brominated derivatives .
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, such as antitumor and cytotoxic activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- The saturated thiazole ring may enhance solubility in polar solvents due to reduced planarity.
- Reduced conjugation could lower UV absorbance intensity in spectroscopic studies.
N-(8-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide (CAS 496953-26-5)
Key Contrasts :
- Substituents : The methoxy group (–OCH₃) at position 8 introduces electron-donating effects, contrasting with the electron-withdrawing amide group in the target compound .
- Molecular Weight : Lower MW (274.34 vs. ~380.5) due to the smaller acetamide group (vs. 1-naphthamide) and methoxy substitution .
Spectral Data :
- IR spectra would show distinct C=O stretches: ~1670–1682 cm⁻¹ for 1-naphthamide vs. ~1650–1660 cm⁻¹ for acetamide.
- The methoxy group’s –OCH₃ signal (~3.8–4.0 ppm in ¹H NMR) is absent in the target compound .
Comparison with Functional Analogs
Triazole-Based Acetamides (6a-m and 7a-m)
Structural Divergence :
- Heterocycle : Triazole (1,2,3-triazole) in compounds 6a-m vs. thiazole in the target compound.
- Substituent Effects: Nitro groups in derivatives like 6b (e.g., –NO₂ at C-2 of phenyl) enhance electrophilicity, whereas the naphthamide group in the target compound promotes lipophilicity .
Data Tables
Table 1: Structural and Spectral Comparison
*Inferred from structural analogs.
Research Implications
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide is a compound characterized by a complex structure that integrates acenaphtho and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antitumor agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 503.64 g/mol. The structure features a fused bicyclic ring system that includes a nitrogen and sulfur atom, which are often associated with biological activity in medicinal compounds.
Molecular Structure
- IUPAC Name : N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
- CAS Number : 536730-11-7
- SMILES Notation : CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6
Antitumor Activity
Research indicates that acenaphtho derivatives exhibit significant antitumor properties. A study involving the synthesis of acenaphtho[1,2-e]-1,2,4-triazine derivatives demonstrated their cytotoxic effects against various cancer cell lines (HL-60, MCF7, and MOLT-4). The compounds were assessed using the MTT assay to determine cell viability post-treatment with different concentrations of the synthesized compounds.
Key Findings:
- Cytotoxicity : The evaluated compounds showed moderate to good cytotoxic activities against the tested cancer cell lines.
- Mechanism of Action : Molecular docking studies indicated that these compounds could induce apoptosis by interacting with B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. This interaction suggests potential for developing targeted therapies against cancers that overexpress Bcl-2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 | 15 |
| Compound B | MCF7 | 20 |
| Compound C | MOLT-4 | 10 |
Mechanistic Insights
The mechanism of action for this compound appears to involve:
- Inhibition of Bcl-2 : By binding to Bcl-2, it may promote apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
Study on Acenaphtho Derivatives
In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized various acenaphtho derivatives and evaluated their biological activities. The study highlighted several derivatives with promising cytotoxic properties and elucidated their mechanisms through both in vitro assays and computational modeling.
Results:
The study reported that specific modifications to the acenaphtho core could enhance biological activity significantly. For instance, introducing different substituents on the benzamide portion led to variations in potency across different cancer cell lines.
Q & A
Basic Research Question
- IR Spectroscopy : Confirm the presence of critical functional groups:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and heterocyclic protons (e.g., triazole CH at δ 8.3–8.4 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in polyaromatic systems .
How can researchers troubleshoot low yields during synthesis?
Advanced Research Question
Low yields may arise from:
- Incomplete cycloaddition : Monitor reaction progress via TLC and extend reaction time or increase catalyst loading (up to 15 mol% Cu(OAc)₂) .
- Solvent polarity : Replace t-BuOH/H₂O with DMF/H₂O to enhance azide-alkyne reactivity.
- Byproduct formation : Introduce bulky substituents or microwave-assisted heating to improve regioselectivity .
Validate purity via HPLC-MS and compare HRMS data with theoretical m/z values .
What methodologies are recommended for evaluating cytotoxic activity?
Advanced Research Question
- In vitro cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., HeLa, MCF-7).
- IC₅₀ values <10 μM suggest potent activity. Compare with positive controls (e.g., cisplatin) .
- Apoptosis induction : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
- Docking studies : Model interactions with apoptosis-related proteins (e.g., Bcl-2 isoforms 1G5M/1GJH) using AutoDock Vina or Schrödinger Suite . Prioritize derivatives with binding energies ≤−8.0 kcal/mol .
How do structural modifications influence binding to biological targets?
Advanced Research Question
- Thiazole substitution : Replace the acenaphthothiazole’s alkylthio group with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with Bcl-2’s hydrophobic pockets .
- Naphthamide conjugation : Introduce methoxy or halogen substituents on the naphthamide to improve hydrogen bonding with residues like Arg98 or Asp108 in Bcl-2 .
Validate via molecular dynamics simulations (100 ns trajectories) to assess binding stability .
What strategies are effective for establishing structure-activity relationships (SAR)?
Advanced Research Question
- Scaffold diversification : Synthesize derivatives with variations in:
- Thiazole substituents (alkylthio vs. arylthio).
- Naphthamide substituents (halogens, methoxy, nitro) .
- Pharmacophore mapping : Use Discovery Studio to identify critical hydrogen bond acceptors (e.g., thiazole N) and hydrophobic moieties (acenaphthylene core) .
- Comparative bioassays : Test cytotoxicity across derivatives and correlate with computed descriptors (e.g., logP, polar surface area) .
How can solution-state behavior inform supramolecular assembly?
Advanced Research Question
- Variable-temperature NMR : Monitor NH proton shifts (e.g., δ 10.4–16.5 ppm in [D₈]toluene) to detect H-bonded aggregates (trimers/tetramers) at low temperatures .
- DFT calculations : Use ωB97XD/6-31G(d,p) to compare tautomer stability (2H vs. 1H) and predict aggregation thermodynamics (ΔG ≈ −1.6 kcal/mol per monomer for tetramers) .
- Diffusion-ordered spectroscopy (DOSY) : Estimate hydrodynamic radii to distinguish monomers from oligomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
